molecular formula C23H25N5O5 B1670899 Doxazosin CAS No. 74191-85-8

Doxazosin

Cat. No.: B1670899
CAS No.: 74191-85-8
M. Wt: 451.5 g/mol
InChI Key: RUZYUOTYCVRMRZ-UHFFFAOYSA-N
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Description

Doxazosin is a medication primarily used to treat symptoms of benign prostatic hyperplasia (enlarged prostate) and hypertension (high blood pressure). It belongs to the class of alpha-1 adrenergic receptor antagonists, which work by relaxing blood vessels and muscles in the prostate and bladder neck, making it easier for blood to flow and for patients to urinate .

Mechanism of Action

Target of Action

Doxazosin primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

This compound acts as an antagonist to the alpha-1 adrenergic receptors . By blocking these receptors, this compound inhibits the binding of norepinephrine to adrenergic receptors in the autonomic nervous system . This leads to a decrease in vascular tone from the relaxation of smooth muscle cells, reducing peripheral vascular resistance, and effectively lowering blood pressure .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce apoptosis and exhibit antioxidant properties in certain cancer cells . It also alters various cellular molecules at downstream signaling . In the context of liver fibrosis, this compound has been found to attenuate hepatic stellate cell activation and block autophagic flux .

Pharmacokinetics

This compound is well absorbed after oral administration, with a bioavailability of about 65% . It is extensively metabolized in the liver, primarily via the CYP3A4 enzyme, with only about 5% of the administered dose excreted unchanged in urine . The elimination half-life of this compound is approximately 22 hours , allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in blood pressure and relief of symptoms associated with benign prostatic hyperplasia . In cancer cells, this compound has been shown to induce apoptosis and exhibit antioxidant properties .

Action Environment

Environmental factors can influence the action of this compound. For instance, its degradation is promoted by basic medium, presence of environmentally important ions such as Cl−, NO3−, SO42− and organic matter . Furthermore, the photochemical behavior of this compound in simulated environmental conditions using natural waters taken from local rivers as a solvent was studied . The results pointed that photo-Fenton, as well as UV/VIS:Fe2(SO4)3:Na2SO2, are very reactive in ratio to DOX, leading to its complete degradation in a short time .

Biochemical Analysis

Biochemical Properties

Doxazosin acts as an alpha-1 adrenergic receptor antagonist . It interacts with alpha-1 adrenergic receptors, which are proteins located in various tissues throughout the body, including the smooth muscle of the prostate and bladder neck, as well as in blood vessels . By blocking these receptors, this compound inhibits the action of a hormone called noradrenaline, leading to relaxation of smooth muscle in the prostate and bladder neck, improving urine flow and reducing blood pressure .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to reduce cell proliferation in smooth muscle cells from the bladder, blood vessels, and pituitary gland carcinoma cells . Furthermore, it has been reported to induce apoptosis in human oral cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves selective blockade of the alpha-1 (postjunctional) subtype of adrenergic receptors . This blockade leads to relaxation of smooth muscle in the prostate and bladder neck, improving symptoms of benign prostatic hyperplasia. In terms of hypertension, the blockade of these receptors leads to vasodilation, or widening of the blood vessels, which reduces blood pressure .

Temporal Effects in Laboratory Settings

This compound has a long half-life, allowing it to be administered once daily . Over time, no significant changes in the disposition of this compound have been reported, even with dosages up to the maximum clinically used dosage of 16 mg daily .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have anti-inflammatory effects

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily via the CYP3A4 enzyme, with secondary pathways involving CYP2D6 and 2C9 . Only about 5% of the administered dose is excreted unchanged in urine .

Transport and Distribution

This compound is administered orally and is absorbed into the bloodstream . It is then distributed throughout the body, where it can exert its effects on alpha-1 adrenergic receptors located in various tissues .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with alpha-1 adrenergic receptors located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxazosin is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride with 4-amino-6,7-dimethoxyquinazoline in the presence of a base. This reaction forms the core structure of this compound, which is then further modified to produce the final compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents, catalysts, and purification steps such as crystallization and filtration to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can produce various derivatives of this compound .

Scientific Research Applications

Doxazosin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its long half-life, which allows for once-daily dosing. This makes it more convenient for patients compared to other alpha-1 adrenergic receptor antagonists. Additionally, this compound has been shown to have potential anticancer properties, which is not a common feature among similar compounds .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77883-43-3 (mesylate)
Record name Doxazosin [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7022964
Record name Doxazosin
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Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Doxazosin
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Solubility

0.8%, 7.90e-01 g/L
Record name Doxazosin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Doxazosin selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes. This action on blood vessels decreases systemic peripheral vascular resistance, reducing blood pressure, exerting minimal effects on the heart rate due to its receptor selectivity. Norepinephrine-activated alpha-1 receptors located on the prostate gland and bladder neck normally cause contraction of regional muscular tissue, obstructing urinary flow and contributing to the symptoms of benign prostatic hypertrophy. Alpha-1 antagonism causes smooth muscle relaxation in the prostate and bladder, effectively relieving urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH. Recently, doxazosin was found to cause apoptosis of hERG potassium channels in an in vitro setting, possibly contributing to a risk of heart failure with doxazosin use.
Record name Doxazosin
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CAS No.

74191-85-8
Record name Doxazosin
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Record name Doxazosin [INN:BAN]
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Record name Doxazosin
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Record name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
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Record name DOXAZOSIN
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Record name Doxazosin
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Melting Point

275-277, 289 - 290 °C
Record name Doxazosin
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Record name Doxazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-6,7-bismethoxyquinazoline (III) (3.2 grams, 13.35 mmole), Compound 4 from Example 2 (3.4 grains, 13.75 mmole) and n-butanol (72 ml) were subjected to a 50 ml round-bottom flask and heated under refluxing for 3.5 hours under a nitrogen atmosphere. Cooling to 75° C., the solid products were filtered and collected, dried in an oven to obtain 5.25 grams of Doxazosin hydrochloride (10.76 mmole, Yield: 81%). The Doxazosin hydrochloride was added to a 1N NaOH solution and heated for dissolution. After cooling, the solution was extracted with 150 ml of dichloromethane twice. The organic layer was filtered and dried with anhydrous sulfate, and concentrated to obtain 4.61 grams of white Doxazosin solid: 1H NMR (CDCl3) δ 3.63-4.09 (m, 8 H), 3.91 (s, 3H), 3.96 (s, 3H), 4.35 (dd, J=11.9, 7.9 Hz, 1H), 4.52 (dd, J=11.9, 2.4 Hz, 1H), 4.88 (dd, J=7.9, 2.4 Hz, 1H), 6.85-6.95 (m, 5H)
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Synthesis routes and methods II

Procedure details

4-amino-2-chloro-6,7-dimethoxyquinazoline (3.2 g, 13.35 mmol) and compound 1 (3.4 g, 13.75 mmol) prepared from Example 3 were dissolved in 72 mL of n-butanol. The mixture was refluxed under nitrogen for 3.5 hours. After cooling to 75° C., the solid product was obtained by filtration and dried to afford 5.25 g of hydrochloride salt of Doxazosin (10.76 mmol, 81% yield). 1 N NaOH solution was added to the salt. The mixture was heated to help the salt dissolved. After cooling, the mixture was extracted with 150 mL of dichloromethane twice. The organic layer was dried with anhydrous sodium sulfate and concentrated to afford 4.61 g of Doxazosin.
Quantity
3.2 g
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reactant
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3.4 g
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reactant
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72 mL
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solvent
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Synthesis routes and methods III

Procedure details

In a reaction vessel, 0.25 mol (45.0 g) of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, tetrahydrofuran (328 ml) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol; 63.58 g) were charged and contents were stirred at 20-25° C. for 5-10 min. To the resulting mixture dicyclohexylcarbodiimide (0.26 mol; 54.0 g) was added and stirring continued at 20-25° C. for 1.5 hr. To the resulting reaction mass charcoal was added and contents were stirred at 26-28° C. for 45 min. The contents were filtered through celite and washed with tetrahydrofuran. The solvent was distilled out at 35° C. under reduced pressure to obtain solid residue. Acetone (1000 ml) was added to the solid and contents were refluxed for 2 hr. On cooling to 25-28° C., the slurry was filtered, washed with acetone and dried at 60° C. under reduced pressure to obtain 93 g of doxazosin base (HPLC purity −99.0%).
Quantity
45 g
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reactant
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63.58 g
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328 mL
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54 g
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1000 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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